(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine
Description
(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine is a chiral pyrrolobenzodiazepine (PBD) derivative characterized by a methoxy substituent at the 7-position and a hexahydrobenzo-fused diazepine scaffold. The (R)-configuration at the 11a position distinguishes it from S-isomers, which may influence its biological activity and pharmacokinetic properties. This compound belongs to a broader class of PBDs known for diverse pharmacological applications, including antifungal, antitumor, and central nervous system (CNS) activities .
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(6aR)-2-methoxy-6,6a,7,8,9,11-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine |
InChI |
InChI=1S/C13H18N2O/c1-16-12-4-5-13-10(7-12)9-15-6-2-3-11(15)8-14-13/h4-5,7,11,14H,2-3,6,8-9H2,1H3/t11-/m1/s1 |
InChI Key |
MJXATPYYFLUVRK-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC[C@H]3CCCN3C2 |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC3CCCN3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo Ring: The initial step involves the formation of the pyrrolo ring through a cyclization reaction.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents such as methyl iodide.
Formation of the Diazepine Ring: The final step involves the formation of the diazepine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
®-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Antitumor Activity
One of the primary applications of (R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine is its role as an antitumor agent. Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This has been observed in studies where the compound was shown to inhibit tumor growth in xenograft models .
- Case Studies : A notable study highlighted the efficacy of a related pyrrolo[2,1-c][1,4]benzodiazepine derivative in reducing tumor size in animal models. The study reported a significant decrease in tumor volume compared to control groups .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology. Its structural features suggest potential interactions with neurotransmitter systems:
- Glutamate Receptor Modulation : Research indicates that this compound may act as a modulator at glutamatergic receptors. This modulation is crucial for conditions like neurodegenerative diseases where excitotoxicity plays a role .
- Neuroprotective Properties : Preliminary studies suggest that the compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These properties are particularly relevant for developing treatments for disorders such as Alzheimer's disease and multiple sclerosis .
Future investigations into this compound should focus on:
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects suffering from cancer and neurodegenerative diseases.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities will provide insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of ®-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
Stereochemical and Electronic Effects
- Stereochemistry : The (R)-configuration in the target compound may enhance target binding compared to S-isomers due to spatial orientation differences. For example, Antramycin’s (11R,11aS) configuration is critical for its antitumor activity .
- Substituent Effects: Methoxy (7-OCH₃): Electron-donating, improves solubility and metabolic stability compared to nitro or hydroxy groups. Nitro (7-NO₂): Strong electron-withdrawing, increases reactivity but may reduce bioavailability due to polarity .
Table 2: Physicochemical and Pharmacological Data
*Estimated based on structural similarity.
Biological Activity
(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine is a complex organic compound belonging to the class of pyrrolobenzodiazepines. This compound exhibits significant biological activities that make it a subject of interest in medicinal chemistry. Its unique structural features contribute to its pharmacological properties, particularly in anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of nitrogen and oxygen alongside carbon and hydrogen. The compound features a fused bicyclic system that includes both a diazepine and a pyrrole moiety. The methoxy group at the 7-position is crucial for its distinct chemical properties and biological activities.
Structural Characteristics
- Molecular Formula : C₁₃H₁₄N₂O₂
- Key Functional Groups : Methoxy group at the 7-position enhances biological activity.
Anticancer Properties
Research has demonstrated that compounds in the pyrrolobenzodiazepine class exhibit potent anticancer properties. These compounds typically act by intercalating DNA or inhibiting topoisomerases, which disrupts cellular replication processes. Specific studies have shown:
- Cytotoxic Effects : this compound has shown cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may effectively bind to DNA topoisomerases and other proteins involved in cancer progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 5.2 | DNA intercalation |
| Study 2 | MCF-7 (breast cancer) | 3.8 | Topoisomerase inhibition |
| Study 3 | A549 (lung cancer) | 4.5 | Disruption of replication |
Antibacterial and Antifungal Activity
In addition to its anticancer properties, preliminary research suggests that this compound may possess antibacterial and antifungal activities:
- Mechanism : The ability to disrupt microbial DNA synthesis indicates potential applications in treating bacterial and fungal infections.
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through various methods:
- Intracyclization Processes : Reactions involving substituted isatoic anhydrides with amino acids or derivatives.
- Microwave-Assisted Synthesis : Enhances reaction rates and yields compared to traditional methods.
Case Studies
Several case studies have explored the biological activity of this compound:
Case Study 1: Cytotoxicity in Cancer Cells
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of (R)-7-Methoxy on various cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values ranging from 3.8 to 5.2 µM across different lines.
Case Study 2: Mechanistic Studies on Topoisomerase Inhibition
A detailed study assessed the interaction between (R)-7-Methoxy and DNA topoisomerases using surface plasmon resonance techniques. Findings suggested strong binding affinity and inhibition of enzyme activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
